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Compound of Interest

Compound Name: Alvimopan

Cat. No.: B1664808 Get Quote

Technical Support Center: Alvimopan Studies
This guide provides researchers, scientists, and drug development professionals with essential

information for mitigating the impact of diet on Alvimopan absorption during clinical and

preclinical studies.

Frequently Asked Questions (FAQs)
Q1: What is the established effect of food on the oral absorption of Alvimopan?

Alvimopan has a low absolute oral bioavailability, estimated to be around 6%[1][2]. The

absorption of Alvimopan is significantly affected by the presence of food, particularly high-fat

meals. Studies have consistently shown that administering Alvimopan in a fed state, as

opposed to a fasted state, decreases both the rate and the extent of its absorption[1][3].

Q2: How significantly does a high-fat meal alter Alvimopan's pharmacokinetic (PK) profile?

The impact is substantial, leading to lower peak concentrations and overall drug exposure. In

non-surgical subjects, a high-fat meal was found to decrease the absorption rate by 54% and

the total bioavailability by 18%[3]. Similarly, for Alvimopan's primary metabolite (ADL 08-0011),

bioavailability decreased by 25% in fed subjects compared to fasted subjects. The most

dramatic effect is on the absorption lag time, which can be significantly prolonged.

Q3: What are the underlying physiological reasons for this food effect?
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The interaction is primarily due to food-induced changes in gastrointestinal (GI) physiology. A

high-fat meal can:

Delay Gastric Emptying: This slows the rate at which Alvimopan transits from the stomach

to the small intestine, which is the primary site of absorption.

Stimulate Bile Flow and Change GI pH: These changes can alter the solubility and stability of

the drug in the GI tract.

Increase Splanchnic Blood Flow: While this can sometimes increase absorption for other

drugs, the delayed transit appears to be the dominant, negative factor for Alvimopan.

Q4: What is the recommended dosing condition for Alvimopan in clinical trials to ensure

consistent absorption?

To minimize variability, the standard protocol in pivotal postoperative ileus clinical trials has

been to administer the initial preoperative dose of Alvimopan in a fasted state (e.g., after an

overnight fast of at least 10 hours). While subsequent postoperative doses were often given

without regard to meals, establishing baseline exposure in a controlled, fasted state is critical

for initial PK characterization and reducing inter-subject variability.

Troubleshooting Guide
Q: Our study is showing high inter-subject variability in Alvimopan plasma concentrations.

Could diet be a contributing factor?

A: Yes, this is highly likely. Alvimopan's pharmacokinetics are known to be moderately variable

among individuals. Inconsistent dietary conditions at the time of dosing is a primary driver of

this variability. If subjects are not adhering to a strict, standardized fasting protocol before

dosing, the differences in fed vs. fasted states will lead to significant variations in absorption

and resulting plasma concentrations. Implementing and enforcing a consistent pre-dose fasting

period for all subjects is the most effective way to mitigate this issue.

Q: We have observed a significantly delayed time to reach peak plasma concentration (Tmax)

and even bimodal ("double-peaked") absorption profiles in several subjects. What could be the

cause?
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A: Administration with or shortly after a meal, especially a high-fat one, is the most probable

cause. Food-induced delayed gastric emptying is the key mechanism. One study noted that in

the fed state, the lag time for the appearance of Alvimopan's metabolite increased by 408%.

This profound delay can result in a longer Tmax. A bimodal absorption profile may occur due to

erratic or biphasic gastric emptying, where portions of the drug are released into the intestine at

different times. To troubleshoot, you must strictly control the timing of meals relative to drug

administration.

Quantitative Impact of Food on Alvimopan
Pharmacokinetics
The following table summarizes the quantitative changes in key pharmacokinetic parameters of

Alvimopan and its primary metabolite when administered in a fed versus a fasted state.

Pharmacokinet
ic Parameter

Fasted State
(Reference)

Fed State
(High-Fat
Meal)

% Change Reference(s)

Alvimopan

Bioavailability
Baseline ▼ 18% -18%

Alvimopan

Absorption Rate
Baseline ▼ 54% -54%

Metabolite

Bioavailability
Baseline ▼ 25% -25%

Metabolite Lag

Time
Baseline ▲ 408% +408%

Metabolite Mean

Transit Time
22.7 hours 33.9 hours +49%

Experimental Protocols
Protocol: Standard Food-Effect Bioavailability Study for
Alvimopan
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This protocol outlines a standard methodology for assessing the impact of a high-fat meal on

the pharmacokinetics of Alvimopan, based on FDA guidance.

1. Study Design:

Type: Single-center, randomized, open-label, single-dose, two-period, two-sequence

crossover study.

Population: Healthy adult male and female volunteers, with a minimum of 12 subjects

completing the study.

Washout Period: A minimum of 7-10 days between treatment periods to ensure complete

washout, based on the 10-18 hour half-life of Alvimopan and its metabolite.

2. Treatments:

Treatment A (Fasted): A single oral dose of Alvimopan (e.g., 12 mg) administered with 240

mL of water after an overnight fast of at least 10 hours. No food is allowed for 4 hours post-

dose.

Treatment B (Fed): A single oral dose of Alvimopan (e.g., 12 mg) administered with 240 mL

of water 30 minutes after the start of a standardized high-fat, high-calorie meal. Subjects

should consume the meal within 30 minutes.

3. Standardized High-Fat Meal Composition:

Calories: Approximately 800 to 1000 kcal.

Caloric Distribution:

~50% from fat (approx. 500-600 kcal)

~35% from carbohydrates (approx. 280-350 kcal)

~15% from protein (approx. 120-150 kcal)

Example: Two eggs fried in butter, two strips of bacon, two slices of toast with butter, four

ounces of hash brown potatoes, and eight ounces of whole milk.
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4. Pharmacokinetic (PK) Sampling:

Serial blood samples should be collected to adequately characterize the plasma

concentration-time profile.

Suggested Time Points: Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48,

and 72 hours post-dose. Sampling should be frequent around the expected Tmax of ~2

hours in the fasted state.

5. Data Analysis:

Calculate PK parameters (AUC0-t, AUC0-inf, Cmax, Tmax, t1/2) using non-compartmental

methods.

Compare parameters between fed and fasted states. An effect of food is established if the

90% confidence intervals for the geometric mean ratio (Fed/Fasted) for AUC and Cmax fall

outside the equivalence limits of 80-125%.

Visualizations
Diagrams of Workflows and Relationships
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Caption: Workflow for a standard two-way crossover food-effect study.
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Caption: Mechanism of how a high-fat meal impacts Alvimopan absorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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